
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMTT is a tetrazole-based compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DMTT has been the subject of numerous scientific studies due to its potential as a therapeutic agent. DMTT has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of DMTT is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DMTT has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of inflammation and glucose metabolism.
Biochemical and physiological effects:
DMTT has been shown to have a number of biochemical and physiological effects. In animal models, DMTT has been shown to reduce inflammation, reduce pain, and protect against neurodegeneration. DMTT has also been shown to improve glucose metabolism and reduce insulin resistance.
实验室实验的优点和局限性
One advantage of using DMTT in lab experiments is its relatively simple synthesis method. Additionally, DMTT has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using DMTT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several areas of future research that could be explored with regards to DMTT. One area of interest is the potential use of DMTT in the treatment of neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for DMTT. Additionally, further studies are needed to fully understand the mechanism of action of DMTT and its potential therapeutic applications in various diseases.
In conclusion, DMTT is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMTT has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. While there are still many questions to be answered about DMTT, its potential as a therapeutic agent makes it an exciting area of research for scientists.
合成方法
DMTT can be synthesized using a two-step process. The first step involves the reaction of 5-methyl-1H-tetrazole with acryloyl chloride to form 2-(5-methyltetrazol-1-yl)prop-2-en-1-one. The second step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to form DMTT.
科学研究应用
DMTT has been studied for its potential therapeutic applications in various diseases. One study found that DMTT has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that DMTT has analgesic effects and can reduce pain in animal models. Additionally, DMTT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-10-14-15-16-18(10)12(13(19)17(2)3)9-11-7-5-4-6-8-11/h4-9H,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVNOQBNAONIC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/C(=C\C2=CC=CC=C2)/C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

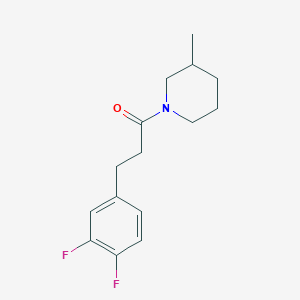
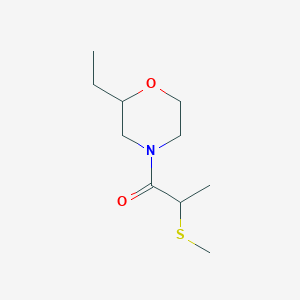
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
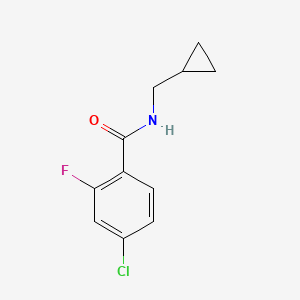
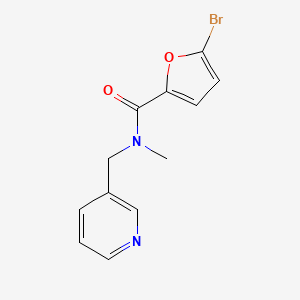
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
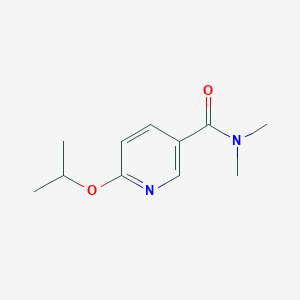
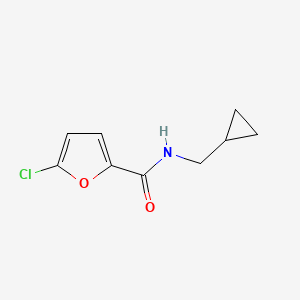
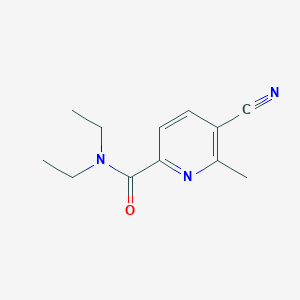

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


